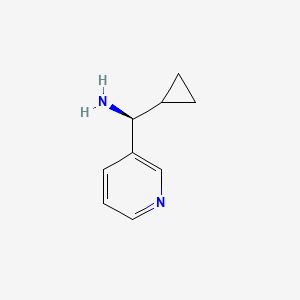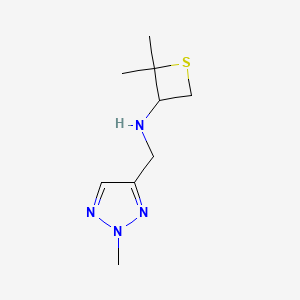
(S)-cyclopropyl(pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-cyclopropyl(pyridin-3-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a pyridin-3-yl moiety via a methanamine linker. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(pyridin-3-yl)methanamine typically involves the following steps:
Pyridine Functionalization: The pyridin-3-yl moiety can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Amine Introduction: The methanamine linker is introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-cyclopropyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides using oxidizing agents like hypervalent iodine or TEMPO.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for mild and efficient oxidation of amines.
Reduction: Lithium aluminum hydride is a strong reducing agent for converting amines to more reduced forms.
Substitution: Halogenated pyridine derivatives and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles, amides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-cyclopropyl(pyridin-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-cyclopropyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the pyridin-3-yl moiety can participate in π-π stacking or hydrogen bonding. The methanamine linker provides flexibility, allowing the compound to adopt conformations that optimize target binding.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These heterocycles have comparable structural features and are used in similar research applications.
Uniqueness
(S)-cyclopropyl(pyridin-3-yl)methanamine is unique due to its chiral cyclopropyl group, which imparts distinct stereochemical properties and potential for enantioselective interactions. This makes it a valuable compound for studying chiral recognition and developing enantioselective catalysts or drugs.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(S)-cyclopropyl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2/t9-/m0/s1 |
InChI Key |
FSWNPAICGSWQJU-VIFPVBQESA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CN=CC=C2)N |
Canonical SMILES |
C1CC1C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)




![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)






